2-Amino-5-nitrobenzaldehyde
Description
Historical Context and Discovery
The development of this compound emerged from systematic investigations into nitrated aromatic aldehydes during the early twentieth century chemical research. Historical records indicate that the broader class of nitrobenzaldehyde compounds gained prominence through industrial applications, particularly in dye synthesis and pharmaceutical intermediate production. The specific compound this compound was first synthesized as researchers explored methods to introduce amino functionality into nitro-substituted benzaldehyde systems.
The synthetic methodology for preparing this compound typically involves nitration reactions followed by selective reduction or substitution processes. Early synthesis approaches utilized 2-aminobenzaldehyde as a starting material, subjecting it to controlled nitration conditions using concentrated sulfuric acid and nitric acid mixtures. These initial synthetic routes required careful optimization to achieve selective nitration at the desired position while preserving the aldehyde functionality.
Patent literature from the latter half of the twentieth century documents various improvements in synthesis efficiency and purification methods for amino-nitrobenzaldehyde derivatives. Industrial scale production methods evolved to incorporate more environmentally friendly processes and higher yield reactions, reflecting the growing commercial importance of these compounds in specialty chemical manufacturing.
Fundamental Chemical Characteristics
This compound possesses the molecular formula Carbon seven Hydrogen six Nitrogen two Oxygen three, corresponding to a molecular weight of 166.13 grams per mole. The compound exhibits distinctive physical properties that reflect its unique electronic structure, including its characteristic crystalline appearance and specific melting point behavior.
The structural architecture of this compound creates significant electronic interactions between the constituent functional groups. The amino group at the ortho position relative to the aldehyde provides electron-donating characteristics, while the nitro group at the meta position introduces strong electron-withdrawing effects. This electronic distribution influences the compound's reactivity patterns and spectroscopic properties.
Spectroscopic analysis reveals characteristic absorption patterns that correspond to the various functional groups present in the molecule. The aldehyde carbonyl group typically exhibits infrared absorption around 1700 wavenumbers, while the nitro group shows characteristic symmetric and asymmetric stretching vibrations. The amino group contributes distinctive stretching and bending modes that can be identified through infrared spectroscopy analysis.
The chemical reactivity of this compound encompasses multiple reaction pathways due to the presence of three distinct functional groups. The aldehyde functionality readily participates in condensation reactions, forming Schiff bases with primary amines and undergoing nucleophilic addition reactions with various nucleophiles. The amino group can engage in acylation and alkylation reactions, while the nitro group is susceptible to reduction reactions that convert it to additional amino functionality.
Reduction reactions of the nitro group represent particularly important transformations, as they can yield 2,5-diaminobenzaldehyde derivatives. Common reducing agents include hydrogen gas with palladium catalysts, sodium dithionite, and other chemical reducing systems. The selectivity of these reduction processes depends on reaction conditions and choice of reducing agent.
Positional Isomerism in Nitro-Substituted Benzaldehyde Derivatives
The positional isomerism exhibited by nitrobenzaldehyde derivatives represents a fundamental aspect of aromatic substitution chemistry. When benzaldehyde undergoes nitration reactions, three distinct isomeric products can form: ortho-nitrobenzaldehyde, meta-nitrobenzaldehyde, and para-nitrobenzaldehyde. The relative proportions of these isomers depend on reaction conditions, temperature, and the specific nitrating agent employed.
Research investigations have demonstrated that mono-nitration of benzaldehyde with nitric acid produces approximately 19 percent ortho-nitrobenzaldehyde, 72 percent meta-nitrobenzaldehyde, and 9 percent para-nitrobenzaldehyde. This distribution pattern reflects the directing effects of the aldehyde functional group, which acts as a meta-directing substituent during electrophilic aromatic substitution reactions.
The separation and purification of nitrobenzaldehyde isomers presents significant technical challenges due to their similar physical properties. Industrial processes have developed sophisticated separation techniques, including crystallization methods, distillation procedures, and chromatographic approaches. Patent literature describes processes for separating mixtures of nitrobenzaldehyde isomers using selective crystallization with specific solvents and temperature control procedures.
| Isomer | Percentage Yield | Substitution Pattern | Reference |
|---|---|---|---|
| ortho-nitrobenzaldehyde | 19% | 1,2-substitution | |
| meta-nitrobenzaldehyde | 72% | 1,3-substitution | |
| para-nitrobenzaldehyde | 9% | 1,4-substitution |
Advanced separation methodologies utilize zeolite-based adsorbents for selective removal of specific isomers from complex mixtures. Research has shown that silica-alumina zeolites with lithium cation exchange exhibit preferential adsorption characteristics for certain nitrobenzaldehyde isomers, enabling efficient separation processes. These adsorbent-based separation techniques offer advantages over traditional crystallization methods, particularly for industrial-scale purification operations.
The thermochemical properties of nitrobenzaldehyde isomers vary significantly based on their substitution patterns. Experimental studies utilizing differential scanning calorimetry and thermogravimetric analysis have revealed distinct fusion temperatures, sublimation enthalpies, and heat capacity values for each isomeric form. These thermodynamic differences provide additional means for isomer identification and separation.
Theoretical computational studies using Gaussian G4 composite methods have elucidated the energetic relationships between nitrobenzaldehyde isomers. The calculated enthalpies of formation demonstrate that positional isomerism significantly influences molecular stability and reactivity patterns. These computational investigations support experimental observations regarding isomer distribution patterns and provide predictive frameworks for understanding substitution effects in related aromatic systems.
The presence of additional substituents, such as amino groups in this compound, further complicates isomeric relationships within this compound class. The amino group introduction creates additional positional possibilities and influences the electronic properties of the molecule through resonance and inductive effects. Understanding these complex isomeric relationships proves essential for optimizing synthetic strategies and predicting reaction outcomes in pharmaceutical and materials chemistry applications.
Properties
IUPAC Name |
2-amino-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBQHFYNFGHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299362 | |
| Record name | 2-amino-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56008-61-8 | |
| Record name | 2-Amino-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56008-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 129607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618 | |
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| Record name | 56008-61-8 | |
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| Record name | 2-amino-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One of the most cited methods involves the synthesis of 2-Amino-5-nitrobenzaldehyde via the deacetylation of N-(2-formyl-4-nitrophenyl)acetamide under acidic conditions.
- Procedure : The precursor N-(2-formyl-4-nitrophenyl)acetamide is treated with sulfuric acid and heated for about 1 hour. This promotes deacetylation, yielding this compound.
- Yield : Approximately 91% yield is reported under these conditions.
- Reference : Dave and Hosangadi, Tetrahedron, 1999.
| Parameter | Details |
|---|---|
| Starting Material | N-(2-Formyl-4-nitrophenyl)acetamide |
| Reagent | Sulfuric acid |
| Temperature | Heating (exact temperature not specified) |
| Reaction Time | 1 hour |
| Yield | 91% |
| Key Step | Acidic deacetylation |
This method is efficient and straightforward, relying on readily available intermediates.
Synthesis via Nitration and Subsequent Amination of Benzaldehyde Derivatives
Another approach involves the selective nitration of benzaldehyde derivatives followed by amination steps.
- General Strategy : Starting from 2-nitrobenzaldehyde or related compounds, nitration is conducted under controlled acidic conditions, often using nitric acid and sulfuric acid mixtures.
- Example : In some procedures, 2-benzoxazolinone is nitrated and then hydrolyzed to give 2-amino-5-nitrophenol, which can be further transformed to the aldehyde.
- Yield and Purity : Yields vary depending on conditions; purities of over 99% have been reported for related amino-nitrophenol intermediates, indicating high selectivity.
- Reference : ChemicalBook reports nitration and hydrolysis steps for related compounds.
| Parameter | Details |
|---|---|
| Starting Material | 2-Benzoxazolinone |
| Reagents | Sulfuric acid, nitric acid |
| Conditions | 35–45 °C for nitration; hydrolysis at 100–105 °C under pressure |
| Product Purity | >99% for amino-nitrophenol intermediates |
| Yield | ~85% for mixture of amino-nitrophenols |
This route is more complex but allows access to functionalized derivatives.
Preparation via Oxidation of 2-Nitrophenylpyruvic Acid Salts
A patented industrial method for related nitrobenzaldehydes involves oxidation of alkali metal salts of 2-nitrophenylpyruvic acid.
- Key Steps :
- The alkali metal salt of 2-nitrophenylpyruvic acid is prepared from 2-nitrotoluene and oxalic acid diesters.
- Oxidation is performed with solid potassium permanganate at low temperatures (0–6 °C) in a toluene-water biphasic system.
- Acidification with sulfuric acid follows, precipitating the aldehyde.
- Yield : Approximately 40–55% yield of 2-nitrobenzaldehyde is obtained, which can be a precursor for amino derivatives.
- Advantages : This method uses inexpensive starting materials and avoids problematic manganese dioxide filtration.
- Reference : US Patent US3996289A.
| Parameter | Details |
|---|---|
| Starting Material | 2-Nitrophenylpyruvic acid salt |
| Oxidant | Potassium permanganate |
| Solvent System | Toluene and aqueous sodium carbonate solution |
| Temperature | 0–6 °C during oxidation; 35–40 °C during acidification |
| Yield | ~40–55% for 2-nitrobenzaldehyde |
This method is industrially scalable and environmentally considerate.
Preparation via Electrophilic Aromatic Substitution on Amino-Methylbenzoic Acid Derivatives (One-Pot Synthesis)
A green chemistry approach reported involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid to prepare 2-amino-5-halogenated benzamides, which can be analogously adapted for nitro derivatives.
- Process :
- Formation of benzoxazine-dione intermediate.
- Aminolysis with methylamine.
- Electrophilic aromatic substitution with halogenating agents (N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide).
- Yield : Overall yields of 87–94%, significantly higher than stepwise methods.
- Advantages : Mild conditions, shorter reaction times, simple work-up, and environmentally friendly.
- Reference : Qin et al., Chinese Journal of Organic Chemistry, 2012.
Though this method focuses on halogenated derivatives, the strategy can inspire analogous nitration and amination routes for this compound.
Preparation via Dehydration of 5-Nitroanthranilic Acid Amide
A patented method for preparing 2-amino-5-nitrobenzonitrile uses 5-nitroanthranilic acid amide with phosphorus oxychloride as a dehydrating agent, which can be a precursor step toward aldehyde derivatives.
- Procedure :
- 5-Nitroanthranilic acid amide is reacted with phosphorus oxychloride in chloroform at 80–90 °C.
- After work-up, 2-amino-5-nitrobenzonitrile is obtained in about 80% yield.
- Relevance : This nitrile can be hydrolyzed or transformed to aldehyde derivatives.
- Reference : German Patent DE1957590B2.
| Parameter | Details |
|---|---|
| Starting Material | 5-Nitroanthranilic acid amide |
| Reagent | Phosphorus oxychloride |
| Solvent | Chloroform |
| Temperature | 80–90 °C |
| Yield | 80% |
This method provides a high-purity intermediate for further functionalization.
Summary Table of Key Preparation Methods for this compound
Research Findings and Analytical Notes
- Yields and Purity : The acidic deacetylation method (Method 1) offers the highest yield (91%) and is widely adopted for laboratory synthesis.
- Industrial Viability : The oxidation of 2-nitrophenylpyruvic acid salts (Method 3) is industrially scalable, though yields are moderate.
- Green Chemistry : The one-pot method (Method 4) demonstrates significant improvements in efficiency and environmental impact but is more applicable to halogenated analogues.
- Intermediates : Preparation of nitrile intermediates (Method 5) provides a versatile route for further transformations to aldehydes.
- Reaction Conditions : Most methods require careful control of temperature and acidic/basic conditions to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Reduction: 2,5-Diaminobenzaldehyde.
Oxidation: 2-Amino-5-nitrobenzoic acid.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Industry
2-Amino-5-nitrobenzaldehyde is extensively used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as:
- Antifungal Agents: Compounds derived from this aldehyde have demonstrated activity against fungi such as Candida glabrata and Aspergillus niger, comparable to established antifungal medications like fluconazole.
- Anticancer Agents: Research indicates that certain derivatives can inhibit cancer cell proliferation, particularly in HeLa cells, suggesting applications in cancer therapy .
Agrochemicals
The compound acts as a precursor in the development of agrochemicals, contributing to the synthesis of herbicides and pesticides that are crucial for modern agriculture. Its ability to modify biological activity makes it valuable in creating effective agricultural products.
Dye Production
This compound is utilized in the manufacture of dyes and pigments. It serves as an intermediate in producing azo dyes, which are widely used for coloring textiles, plastics, and other materials . The nitro group enhances the reactivity of the compound, allowing for efficient dye synthesis.
Case Studies
Antifungal Activity Study:
A study synthesized nine new derivatives based on this compound and tested them for antifungal activity against Candida glabrata and Aspergillus niger. Some derivatives exhibited comparable or superior antifungal properties compared to fluconazole, highlighting their potential for therapeutic use .
Anticancer Research:
Research into quinazoline derivatives synthesized from this compound revealed promising anticancer activity. These compounds demonstrated inhibition of cancer cell growth through various mechanisms, including enzyme inhibition and disruption of cellular processes .
Data Table: Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrobenzaldehyde largely depends on its chemical reactivity. The compound can form Schiff bases with primary amines, which are important intermediates in various biochemical and chemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The aldehyde group can also participate in nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Comparative Analysis
2-Amino-5-nitrobenzoic acid
- Functional Group Impact : Replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) increases molecular weight (182.13 vs. 166.13 g/mol) and melting point (278°C) due to strong intermolecular hydrogen bonding .
- Reactivity: The -COOH group enables salt formation, esterification, and amidation, making it suitable for polymer or drug precursors. In contrast, the aldehyde group in this compound is more reactive toward nucleophiles (e.g., in Schiff base formation).
2-Amino-5-nitrothiobenzamide
- Thioamide vs. Aldehyde: The thiobenzamide (-C(S)NH₂) group replaces -CHO, introducing sulfur. This increases molecular weight (197.21 g/mol) and may alter solubility (e.g., lower polarity) and bioactivity, as thioamides are known for antimicrobial properties .
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde
- Imidazole Substitution: The amino group is replaced by an imidazole ring, a heterocycle common in pharmaceuticals (e.g., antifungals, kinase inhibitors). This modification likely enhances metal coordination and π-π stacking, expanding applications in catalysis or drug design .
2-Amino-5-chloro-3-methylbenzaldehyde
- Substituent Effects : The chloro (-Cl) and methyl (-CH₃) groups introduce steric hindrance and electronic modulation. Chloro (EWG) may deactivate the aromatic ring toward electrophilic substitution, while methyl (EDG) could direct reactions to specific positions .
Biological Activity
2-Amino-5-nitrobenzaldehyde (C7H6N2O3) is an organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in medicinal chemistry.
This compound is characterized by the presence of an amino group and a nitro group attached to a benzaldehyde structure. Its molecular weight is approximately 150.13 g/mol, and it is soluble in organic solvents like DMSO.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens.
- Antiparasitic Activity : It shows potential against intestinal and urogenital parasites.
- Cholinesterase Inhibition : It may act as an inhibitor of acetylcholinesterase, which has implications for neuropharmacology.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound and its nickel complexes against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhi. The results indicated that the compound exhibited significant inhibition zones, particularly when tested at concentrations of 25 μg/ml, 50 μg/ml, and 100 μg/ml. The inhibition was measured using the well diffusion method, with results summarized in Table 1 below:
| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Bacillus subtilis | 12 | 28 |
| Pseudomonas aeruginosa | 10 | 25 |
| Salmonella typhi | 14 | 32 |
Antiparasitic Activity
In vitro studies have assessed the antiparasitic activity of derivatives of this compound against Giardia intestinalis and Trichomonas vaginalis. The compound demonstrated an IC50 value of approximately 3.95 μM against Giardia intestinalis, which is significantly more potent than traditional treatments like benznidazole. The comparative efficacy is shown in Table 2:
| Compound | IC50 (μM) | Comparison to Benznidazole |
|---|---|---|
| This compound | 3.95 | 7 times more active |
| Benznidazole | ~27.65 | Baseline |
Cholinesterase Inhibition
Recent research indicates that compounds derived from or related to this compound may inhibit acetylcholinesterase activity. This property is particularly relevant in developing treatments for diseases associated with cholinergic dysfunctions, such as Alzheimer's disease.
The mechanisms underlying the biological activities of this compound include:
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function.
- Antiparasitic Mechanism : The compound may interfere with metabolic pathways in parasites.
- Cholinesterase Inhibition : It binds to the active site of acetylcholinesterase, preventing substrate hydrolysis.
Case Studies
- Antimicrobial Efficacy : A study conducted on nickel complexes derived from this compound showed enhanced antimicrobial properties compared to the free ligand. This suggests that metal coordination can amplify biological activity.
- Antiparasitic Applications : In a clinical setting, derivatives of this compound were tested against protozoan infections, highlighting their potential as alternative therapies for resistant strains.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-Amino-5-nitrobenzaldehyde, and how can side reactions be minimized?
Methodological Answer: A common approach involves nitration of 2-aminobenzaldehyde derivatives followed by regioselective functionalization. For example:
Start with 2-aminobenzaldehyde and use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 5-position.
Monitor reaction progress via TLC or HPLC to detect intermediates like 2-amino-3-nitrobenzaldehyde, which may form due to competing para/meta nitration.
Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Side products often arise from over-nitration or oxidation of the aldehyde group; inert atmospheres (N₂/Ar) and low temperatures mitigate this .
Q. Q2. How should researchers characterize the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times with standards.
- Stability Testing:
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation from DMSO/EtOH. Use SHELXL for refinement .
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between –NH₂ and –CHO groups). Discrepancies in bond angles >5° may indicate competing intermolecular interactions (e.g., nitro-group π-stacking vs. aldehyde H-bonding) .
- Data Contradictions: If experimental bond lengths deviate >0.05 Å from DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*), re-evaluate crystal packing effects or solvent inclusion .
Q. Q4. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
DFT Calculations: Use Gaussian or ORCA to compute Fukui indices (electrophilicity at C-4 vs. C-6). Higher f⁺ values indicate preferred NAS sites.
Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction conditions. Compare activation energies (ΔG‡) for pathways involving nitro-group-directed vs. aldehyde-assisted mechanisms.
Validate Experimentally: Perform kinetic studies (e.g., UV-Vis monitoring of nitro displacement by thiols) and correlate with computed transition states .
Q. Q5. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when analyzing derivatives of this compound?
Methodological Answer:
- Cross-Validation: Compare experimental ¹H/¹³C NMR (DMSO-d₆) with predicted shifts from ACD/Labs or ChemDraw.
- Dynamic Effects: Use variable-temperature NMR to detect tautomerism (e.g., enol-aldehyde equilibria) causing peak splitting.
- Database Consistency: Cross-reference with NIST Chemistry WebBook entries for analogous compounds (e.g., 2-Amino-5-bromobenzaldehyde, CAS 29124-57-0) .
Methodological Considerations Table
Data Contradiction Analysis Example
Scenario: Discrepancy in reported melting points (e.g., 234–242°C vs. 278°C for related 5-Amino-2-nitrobenzoic acid ).
Resolution Steps:
Verify purity via elemental analysis (C/H/N/O).
Check for polymorphs using DSC and PXRD.
Replicate synthesis under cited conditions (e.g., solvent, cooling rate).
Consult NIST or peer-reviewed crystallography data for confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
